molecular formula C22H24N2O4 B2713434 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide CAS No. 921868-97-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide

Cat. No. B2713434
M. Wt: 380.444
InChI Key: BYQQQNJOHILCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein-Tyrosine Kinase (PTK) Inhibitors

The synthesis and characterization of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, including compounds related to the query compound, demonstrate their inhibitory activities against protein-tyrosine kinases (PTKs). These compounds show promise in inhibiting ErbB1 and ErbB2, highlighting their potential in cancer therapy (Li et al., 2017).

Antimicrobial Agents

Research into thiazolidin-4-one derivatives incorporating a thiazole ring, similar in structural complexity to the query compound, has shown significant in vitro antibacterial and antifungal activity. These findings suggest potential for the development of new antimicrobial agents (Desai et al., 2013).

Serotonin-3 (5-HT3) Receptor Antagonists

Compounds structurally related to the query molecule have been identified as potent serotonin-3 (5-HT3) receptor antagonists. This class of compounds is critical for developing new treatments for various conditions, including nausea, vomiting, and irritable bowel syndrome (Harada et al., 1995).

Fungicidal Applications

The development of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues showcases their moderate to high fungicidal activities against several phytopathogenic fungi. These findings indicate their potential use in crop protection and agricultural chemistry (Yang et al., 2017).

Anticancer Research

Studies on phenylpyrazolodiazepin-7-ones as rigid analogs of aminopyrazole amide scaffolds, related in structural innovation to the query molecule, have shown potent antiproliferative effects on cancer cells. These results highlight the role of such compounds in cancer research and therapy (Kim et al., 2011).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-12-24-18-11-8-16(13-19(18)28-14-22(2,3)21(24)26)23-20(25)15-6-9-17(27-4)10-7-15/h5-11,13H,1,12,14H2,2-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQQQNJOHILCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide

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